5-[4-(benzyloxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
5-[4-(benzyloxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the benzyloxyphenyl moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrazolo[1,5-a]pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . Optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzyloxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzyloxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium tert-butoxide in toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
5-[4-(benzyloxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as monoamine oxidase B, which is involved in neurodegenerative disorders . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol: Shares the pyrazolo[1,5-a]pyrimidine core but differs in the substituents.
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: Another derivative with different functional groups.
Uniqueness
5-[4-(benzyloxy)phenyl]-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity, while the trifluoromethyl group increases its metabolic stability .
Properties
IUPAC Name |
2-methyl-5-(4-phenylmethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O/c1-14-11-20-25-18(12-19(21(22,23)24)27(20)26-14)16-7-9-17(10-8-16)28-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUJUVXBJIFHNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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